

# An In-Depth Technical Guide to 4-Pentyloxyphenylboronic Acid

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## Compound of Interest

Compound Name: **4-Pentyloxyphenylboronic acid**

Cat. No.: **B116131**

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CAS Number: 146449-90-3

This technical guide provides a comprehensive overview of **4-Pentyloxyphenylboronic acid**, a versatile organoboron compound. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, and significant applications, with a focus on its role in modern synthetic chemistry and materials science.

## Compound Identification and Properties

**4-Pentyloxyphenylboronic acid**, also known as 4-(n-Pentyloxy)benzeneboronic acid, is an arylboronic acid characterized by a phenyl ring substituted with a pentyloxy group and a boronic acid moiety. This structure makes it a valuable intermediate, particularly in palladium-catalyzed cross-coupling reactions.

## Physicochemical Data

The key quantitative properties of **4-Pentyloxyphenylboronic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Citation(s)
CAS Number	146449-90-3	
Molecular Formula	C <sub>11</sub> H <sub>17</sub> BO <sub>3</sub>	
Molecular Weight	208.06 g/mol	
Appearance	White to orange crystalline powder	
Melting Point	98-100 °C	
Boiling Point	355.3 ± 44.0 °C (Predicted)	
Density	1.06 ± 0.1 g/cm <sup>3</sup> (Predicted)	
Purity	≥97%	
Storage Temperature	Room temperature, recommended under inert gas (2-8°C for long term)	

## Safety and Handling

**4-Pentyloxyphenylboronic acid** is classified as an irritant, causing skin, eye, and respiratory system irritation. Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves, safety goggles, and a lab coat. Operations should be conducted in a well-ventilated fume hood.

## Synthesis and Experimental Protocols

The synthesis of **4-Pentyloxyphenylboronic acid** is typically achieved through a multi-step process starting from readily available precursors. Below are detailed representative protocols for its synthesis and a key application.

## Representative Synthesis of 4-Pentyloxyphenylboronic Acid

The synthesis can be approached as a two-step process: (1) Williamson ether synthesis to form the pentyloxy-substituted precursor, followed by (2) conversion to the boronic acid via a

Grignard reaction.

This step involves the reaction of 4-bromophenol with a pentyl halide.

- Reagents:

- 4-Bromophenol (1.0 eq.)
- 1-Bromopentane (1.2 eq.)
- Potassium Carbonate ( $K_2CO_3$ , 2.0 eq.)
- Acetone or Dimethylformamide (DMF) as solvent

- Procedure:

- To a round-bottom flask, add 4-bromophenol, potassium carbonate, and the solvent.
- Stir the mixture at room temperature for 15 minutes.
- Add 1-bromopentane dropwise to the suspension.
- Heat the reaction mixture to reflux (for acetone) or  $\sim 80^\circ C$  (for DMF) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the solvent under reduced pressure.
- Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
- Concentrate the organic layer under vacuum and purify the resulting crude product by column chromatography or distillation to yield pure 1-bromo-4-pentyloxybenzene.

This procedure involves the formation of a Grignard reagent from 1-bromo-4-pentyloxybenzene, followed by reaction with a trialkyl borate.

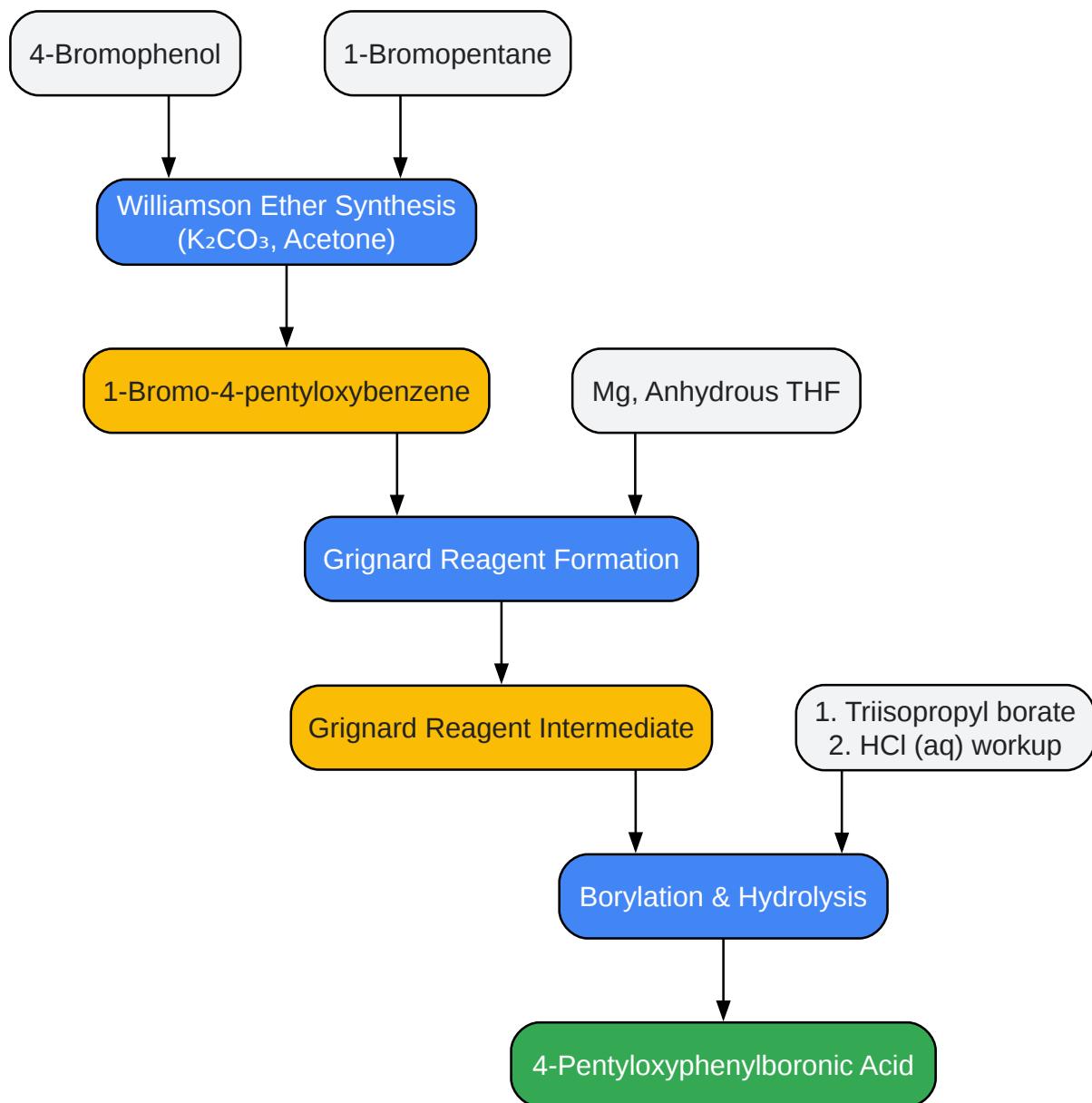
- Reagents:

- 1-Bromo-4-pentyloxybenzene (1.0 eq.)
- Magnesium (Mg) turnings (1.2 eq.)
- Anhydrous Tetrahydrofuran (THF) as solvent
- Triisopropyl borate (1.5 eq.)
- Aqueous Hydrochloric Acid (HCl, e.g., 1 M)

- Procedure:

- Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).
- Place magnesium turnings in a flask and add a small amount of anhydrous THF.
- Dissolve 1-bromo-4-pentyloxybenzene in anhydrous THF and add a small portion to the magnesium suspension to initiate the reaction (initiation may be aided by gentle heating or a crystal of iodine).
- Once the reaction begins, add the remaining solution of 1-bromo-4-pentyloxybenzene dropwise, maintaining a gentle reflux.
- After the addition is complete, continue stirring at reflux for 1-2 hours until the magnesium is consumed.
- Cool the Grignard reagent solution to -78°C (dry ice/acetone bath).
- Slowly add triisopropyl borate dropwise, ensuring the temperature remains below -60°C.
- After addition, allow the mixture to slowly warm to room temperature and stir overnight.
- Quench the reaction by slowly adding it to a stirred solution of cold aqueous HCl.
- Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization (e.g., from a water/ethanol mixture) to yield **4-Pentyloxyphenylboronic acid**.



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Caption: Synthesis workflow for **4-Pentyloxyphenylboronic acid**.

## Protocol for Suzuki-Miyaura Cross-Coupling

This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of **4-Pentyloxyphenylboronic acid** with a representative aryl bromide.[1][2]

- Materials:

- Aryl Halide (e.g., 4-Bromoanisole, 1.0 eq.)
- **4-Pentyloxyphenylboronic acid** (1.2 eq.)
- Palladium Catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 3-5 mol%)
- Base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ , 2.0 eq.)
- Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DMF/Water mixture)

- Procedure:

- In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide, **4-Pentyloxyphenylboronic acid**, the base, and the palladium catalyst.
- Evacuate and backfill the flask with argon or nitrogen (repeat three times).
- Add the degassed solvent via syringe.
- Heat the reaction mixture to 80-110°C and stir vigorously.
- Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
- Once complete, cool the mixture to room temperature.
- Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

## Core Applications in Research and Development

**4-Pentyloxyphenylboronic acid** is a key building block in several advanced scientific fields due to its favorable properties and reactivity.

## Organic Synthesis

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions.<sup>[3][4]</sup> This reaction is one of the most powerful methods for forming carbon-carbon bonds, essential for synthesizing complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.<sup>[4]</sup> The pentyloxy group enhances solubility in organic solvents, which is advantageous for reaction conditions and purification.

## Materials Science

The rigid aromatic core and the reactive boronic acid handle make this compound suitable for creating novel polymers and organic electronic materials.<sup>[3]</sup> The resulting biaryl structures are often used in the development of:

- Organic Light-Emitting Diodes (OLEDs): The extended  $\pi$ -conjugated systems formed via coupling are crucial for charge transport and luminescent properties.
- Liquid Crystals: The elongated molecular shape of the coupled products is a key feature for liquid crystalline materials.

## Biomedical and Drug Development

In the biomedical field, phenylboronic acid derivatives are of significant interest.

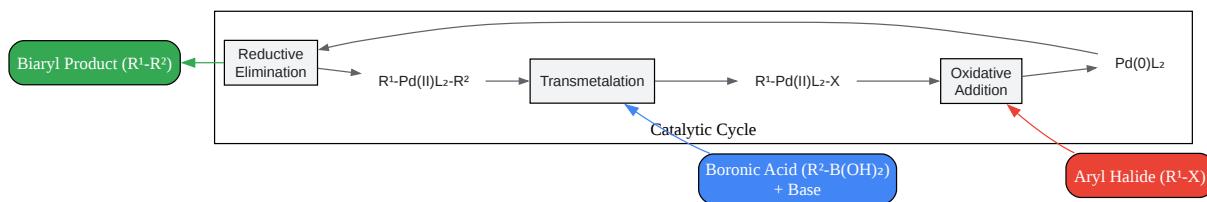
- Drug Discovery: It serves as a crucial intermediate for synthesizing complex biaryl structures found in many drug candidates.<sup>[4]</sup>
- Drug Delivery Systems: The boronic acid moiety can form reversible covalent bonds with diols, a feature exploited in creating glucose-responsive systems for controlled insulin

release or targeted drug delivery to cancer cells, which often overexpress sialic acid (a diol-containing sugar).[4]

- Sensors: The ability to bind with diols also makes it a valuable component in the design of fluorescent or electrochemical sensors for carbohydrates and other biologically important molecules.[4]

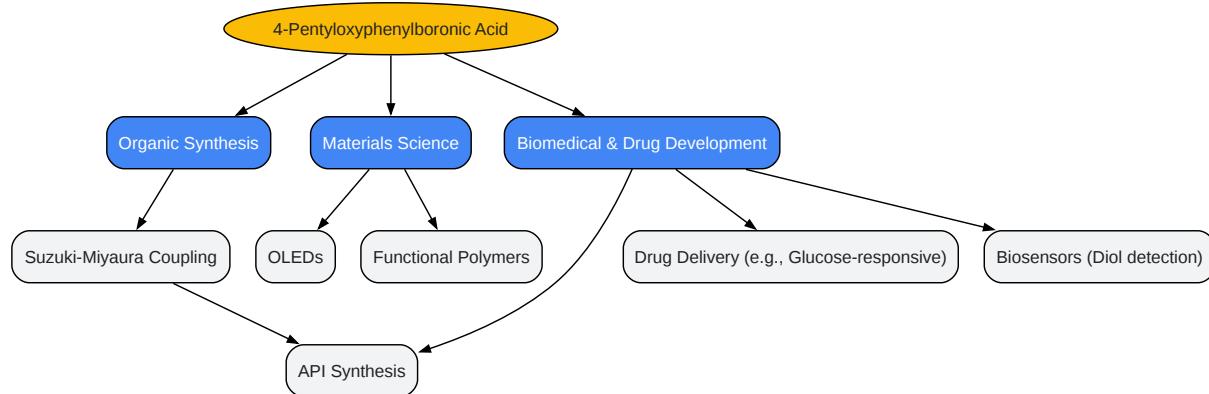
## Mandatory Visualizations

The following diagrams illustrate the key chemical processes and relationships involving **4-Pentyloxyphenylboronic acid**.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.



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Caption: Key application areas of **4-Pentyloxyphenylboronic acid**.

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